3-Galactosyllactose

Content Navigation

Bulk GOS mixtures suffer from structural variability, undermining reproducible HMO research. Pure 3-Galactosyllactose (3'-GL) resolves this as a defined trisaccharide.

- Only galactosyllactose isomer significantly stimulating Bifidobacterium bifidum (strain-level).

- Superior intestinal barrier protection against toxin challenge vs. 4'-GL & 6'-GL.

- Essential standard for quantifying β(1→3) linkages in GOS batches.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

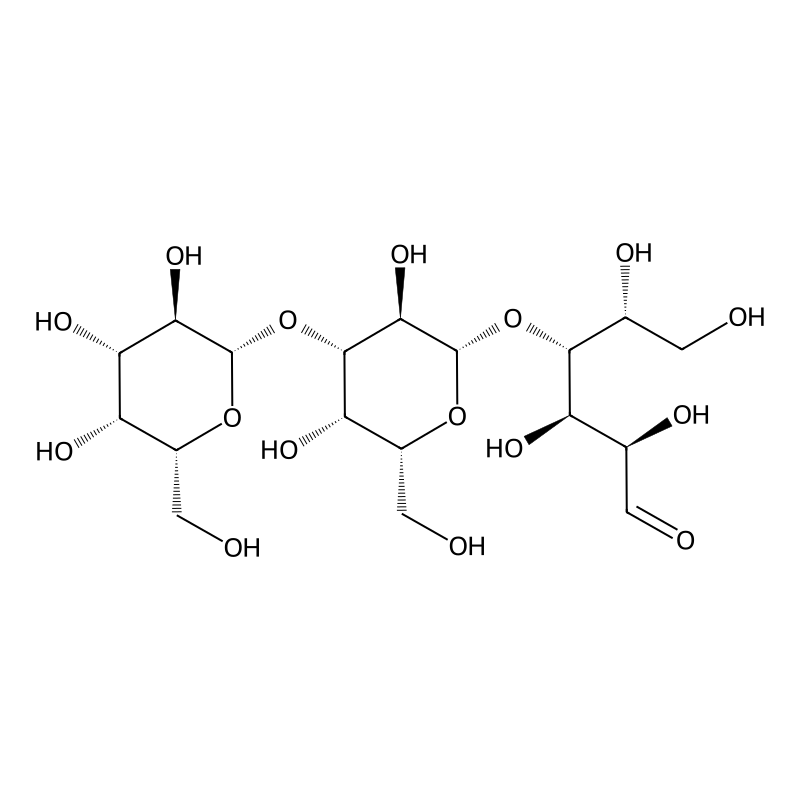

3-Galactosyllactose (CAS 32694-82-9), commonly referred to as 3'-GL, is a naturally occurring trisaccharide characterized by a β-D-Gal-(1→3)-β-D-Gal-(1→4)-D-Glc linkage. As a recognized human milk oligosaccharide (HMO) and a specific postbiotic generated during the fermentation of galacto-oligosaccharides (GOS) by Bifidobacterium species, 3'-GL is highly valued in nutritional biochemistry and microbiome research [1]. Unlike bulk GOS mixtures which are highly variable, purified 3'-GL serves as a precise analytical standard and a targeted bioactive ingredient. Its procurement is primarily driven by its validated role in fortifying the intestinal epithelial barrier and its highly specific immunomodulatory and prebiotic functions, making it a critical material for advanced therapeutic nutrition, synbiotic formulation, and high-resolution glycobiology assays [2].

Research Fit

References

- [1] Varasteh, S., et al. "Human milk oligosaccharide 3′-galactosyllactose can protect the intestinal barrier to challenges." J. Pediatr. Gastroenterol. Nutr 68 (2019).

- [2] Meeusen, E., et al. "Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro." Org. Biomol. Chem. 22 (2024).

Substituting 3'-GL with bulk galacto-oligosaccharide (GOS) mixtures or its structural isomers, 4'-GL and 6'-GL, fundamentally compromises targeted biological efficacy. Bulk GOS contains over 100 variable oligosaccharide structures, typically dominated by 4'-GL, making it impossible to achieve reproducible, dose-dependent mechanistic results for specific HMO pathways [1]. When compared directly to its pure isomers, 3'-GL exhibits non-interchangeable functional properties. For instance, 3'-GL provides superior protection of the intestinal epithelial barrier against fungal toxin challenges compared to both 4'-GL and 6'-GL [2]. Furthermore, in terms of microbiome modulation, 3'-GL is the only galactosyllactose isomer that significantly stimulates the growth of Bifidobacterium bifidum at the strain level [1]. Consequently, buyers formulating targeted synbiotics or investigating specific barrier-fortification mechanisms cannot rely on 4'-GL, 6'-GL, or crude GOS as functional equivalents.

Substitution Risk: 3′-GL vs. Generic GOS

References

- [1] Meeusen, E., et al. "Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro." Org. Biomol. Chem. 22 (2024).

- [2] Varasteh, S., et al. "Human milk oligosaccharide 3′-galactosyllactose can protect the intestinal barrier to challenges." J. Pediatr. Gastroenterol. Nutr 68 (2019).

Intestinal Barrier Protection

In comparative in vitro models of the infant intestine using transwell systems, 3'-GL demonstrates a unique capacity to protect epithelial membranes from disruption. When challenged with a fungal toxin known to break down the intestinal membrane, monolayers pre-treated with 3'-GL withstood the exposure significantly better than those treated with equivalent concentrations of 4'-GL or 6'-GL [1]. While all isomers reduced IL-8 inflammation markers, only 3'-GL provided this superior structural membrane protection.

| Evidence Dimension | Intestinal membrane integrity post-fungal toxin exposure |

| Target Compound Data | Maintained superior barrier integrity against toxin-induced breakdown |

| Comparator Or Baseline | 4'-GL and 6'-GL (exhibited significantly lower structural protection) |

| Quantified Difference | 3'-GL yielded the highest resistance to toxin-induced membrane breakdown among all tested galactosyllactoses. |

| Conditions | In vitro transwell intestinal model, 24-hour pre-treatment followed by fungal toxin challenge. |

Procurement for therapeutic nutrition or advanced infant formulas targeting gut barrier fortification must prioritize 3'-GL over other isomers to achieve maximum structural protection.

Strain-Specific B. bifidum Stimulation

While 4'-GL is recognized as the most broadly bifidogenic galactosyllactose, 3'-GL possesses a highly specific stimulatory profile. In in vitro fermentations utilizing infant faecal microbiota analyzed via DESeq, 3'-GL was identified as the only galactosyllactose isomer capable of significantly stimulating the growth of Bifidobacterium bifidum [1]. Both 4'-GL and 6'-GL failed to significantly enhance B. bifidum abundance, despite increasing other strains like B. longum and B. breve.

| Evidence Dimension | Strain-specific bifidogenic stimulation (B. bifidum) |

| Target Compound Data | Significant stimulation and increased abundance of B. bifidum |

| Comparator Or Baseline | 4'-GL and 6'-GL (No significant stimulation of B. bifidum) |

| Quantified Difference | 3'-GL exclusively targets and increases B. bifidum abundance, a trait absent in its structural isomers. |

| Conditions | In vitro fermentation of infant faecal microbiota, strain-level DESeq analysis. |

Formulators designing precision synbiotics intended to specifically colonize or restore B. bifidum populations must procure 3'-GL, as alternative isomers lack this targeted efficacy.

Synthetic Yield and Process Complexity

The specific β(1→3) glycosidic linkage of 3'-GL imposes distinct synthetic constraints compared to its isomers. During gram-scale chemical synthesis from lactose acceptor building blocks, 3'-GL was obtained in an 11% overall yield requiring seven synthetic steps, achieving 95.4% purity [1]. In contrast, 4'-GL and 6'-GL required only six steps, yielding 22% and 15%, respectively. The moderate yield of 3'-GL is primarily due to byproduct formation during the specific glycosylation reaction required for the 3'-position.

| Evidence Dimension | Chemical synthesis yield and step count |

| Target Compound Data | 11% overall yield, requiring 7 synthetic steps |

| Comparator Or Baseline | 4'-GL (22% yield, 6 steps) and 6'-GL (15% yield, 6 steps) |

| Quantified Difference | 3'-GL requires one additional synthetic step and yields 50% less product than 4'-GL under identical gram-scale synthetic methodologies. |

| Conditions | Gram-scale chemical synthesis from commercially available lactose. |

Buyers and process chemists scaling up 3'-GL production or utilizing it as a precursor must account for its lower synthetic yield and higher process complexity relative to 4'-GL.

B. bifidum Synbiotic Formulation

Because 3'-GL is the only galactosyllactose isomer proven to significantly stimulate Bifidobacterium bifidum at the strain level, it is the optimal prebiotic choice for synbiotic supplements specifically designed to restore this crucial infant-type bifidobacterial strain [1].

Infant Formula Gut Barrier Fortification

Given its superior ability to protect intestinal epithelial membranes against toxin-induced breakdown compared to 4'-GL and 6'-GL, 3'-GL is highly recommended as a premium postbiotic/HMO additive in advanced infant formulas aimed at preventing necrotizing enterocolitis (NEC) or general gut barrier dysfunction[2].

GOS Quality Control Standard

As a minor but highly bioactive component of commercial galacto-oligosaccharide (GOS) mixtures, high-purity 3'-GL is an essential analytical standard for QA/QC laboratories. It enables the precise quantification of β(1→3) linkages in complex prebiotic batches, ensuring lot-to-lot functional reproducibility [1].

Application Fit Matrix

References

- [1] Meeusen, E., et al. "Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro." Org. Biomol. Chem. 22 (2024).

- [2] Varasteh, S., et al. "Human milk oligosaccharide 3′-galactosyllactose can protect the intestinal barrier to challenges." J. Pediatr. Gastroenterol. Nutr 68 (2019).

Physical Description

XLogP3

Other CAS

Wikipedia

Explore Compound Types